2-Phenyl-1,3-dioxane-5-carbaldehyde
Description
2-Phenyl-1,3-dioxane-5-carbaldehyde is a bicyclic aldehyde featuring a 1,3-dioxane ring fused to a phenyl group at the 2-position and an aldehyde functional group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks. Its structure combines the electron-withdrawing aldehyde group with the steric and electronic effects of the dioxane and phenyl moieties, making it valuable in multicomponent reactions such as the Biginelli reaction .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-phenyl-1,3-dioxane-5-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-6,9,11H,7-8H2 |
InChI Key |
DTFXWVBMKNZFJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 2-Phenyl-1,3-dioxane-5-carbaldehyde and related compounds:
*Note: Molecular formula for this compound is inferred based on structural analogs.
Key Observations:
Core Heterocycle Differences :
- The 1,3-dioxane ring in the target compound provides a rigid, oxygen-rich environment, whereas thiazole (in ) and pyrrole (in ) introduce nitrogen and sulfur atoms, altering electronic properties and reactivity.
- The dioxane derivative with a carboxylic acid group () demonstrates how functional group substitution (aldehyde vs. acid) impacts applications, favoring crystallographic studies over synthetic utility.
Substituent Effects :
- Electron-donating groups (e.g., methoxy in ) enhance aromatic stability, while electron-withdrawing substituents (e.g., fluoro in ) increase electrophilicity at the aldehyde position.
Synthetic Methodologies :
Reactivity and Application Comparison
- This compound: Primarily used in multicomponent reactions (e.g., Biginelli reactions) to synthesize dihydropyrimidinones, leveraging its aldehyde group for condensation .
- Thiazole- and Pyrrole-Based Aldehydes : These derivatives are tailored for medicinal chemistry due to their heterocyclic cores. For example, thiazole aldehydes () are precursors to kinase inhibitors, while fluorophenyl-pyrrole aldehydes () are used in antiviral agent development.
- Carboxylic Acid Analog : The dioxane-carboxylic acid derivative () lacks the aldehyde’s reactivity but serves as a stable crystalline model for structural analysis.
Physicochemical Properties
While direct data on the target compound’s solubility or melting point is unavailable, trends can be inferred:
- Polarity : The 1,3-dioxane ring increases polarity compared to purely aromatic analogs, enhancing solubility in polar solvents.
- Stability : The aldehyde group’s susceptibility to oxidation is mitigated by the dioxane ring’s electron-donating effects, unlike thiazole aldehydes, which may require inert storage conditions .
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